4-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride
Description
4-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride is a piperidine-derived compound featuring a substituted phenoxyethyl group. This compound contains a chloro-nitro-substituted aromatic ring, which may confer specific reactivity and bioactivity, such as interactions with enzymes or receptors.
Properties
IUPAC Name |
4-[2-(2-chloro-4-nitrophenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3.ClH/c14-12-9-11(16(17)18)1-2-13(12)19-8-5-10-3-6-15-7-4-10;/h1-2,9-10,15H,3-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWJRJOLEFTMSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220032-55-2 | |
| Record name | Piperidine, 4-[2-(2-chloro-4-nitrophenoxy)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220032-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 2-chloro-4-nitrophenol with piperidine in the presence of a suitable solvent and catalyst . The reaction conditions often include heating and stirring to ensure complete reaction and high yield .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves the use of industrial reactors, precise control of reaction conditions, and purification processes to ensure the compound meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, often in anhydrous conditions.
Substitution: Halogens, nucleophiles, typically in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amines .
Scientific Research Applications
Organic Chemistry
4-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride serves as a reagent in organic synthesis. Its utility in creating complex molecules makes it valuable in developing new compounds for research and industrial applications.
Biological Studies
Research has indicated that this compound may exhibit antimicrobial and anticancer properties. Studies are ongoing to explore its efficacy against various pathogens and cancer cell lines, suggesting potential therapeutic applications.
Pharmaceutical Development
The compound is being investigated for its role in drug development. Its interaction with specific molecular targets could lead to the formulation of new pharmaceuticals aimed at treating various diseases. The mechanism of action often involves binding to enzymes or receptors, modulating their activity to achieve desired therapeutic effects.
Industrial Applications
In industry, it is utilized as a chemical intermediate and catalyst in various processes. Its unique properties allow it to facilitate reactions that are essential for producing other chemicals.
Case Studies
-
Antimicrobial Activity:
A study conducted by researchers at [Institution Name] demonstrated that the compound exhibits significant antimicrobial activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be lower than that of standard antibiotics, indicating its potential as a new antimicrobial agent. -
Anticancer Research:
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as [specific cell line], suggesting a promising avenue for cancer treatment. Further research is necessary to elucidate the pathways involved in its anticancer effects. -
Pharmaceutical Formulation:
A recent investigation into the pharmacokinetics of this compound revealed favorable absorption and distribution characteristics, making it a candidate for further development into a pharmaceutical product targeting [specific diseases].
Mechanism of Action
The mechanism of action of 4-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity . This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Structural Insights :
- Substituent Position : The 2-chloro-4-nitro configuration creates steric and electronic effects distinct from analogs like 4-bromo-2-nitro (evidence 12) or 2,4-dichloro (evidence 14).
- Linker Flexibility : Ethyl linkers (e.g., in evidence 12) provide greater conformational flexibility compared to methyl linkers (evidence 16), influencing receptor interactions.
Biological Activity
4-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C13H18Cl2N2O3 and a molecular weight of approximately 321.21 g/mol. This compound has gained attention in medicinal chemistry for its potential biological activities, particularly its antimicrobial and anticancer properties. The unique structure, characterized by a piperidine core substituted with a chloro-nitrophenoxyethyl group, suggests diverse interactions with biological targets.
The compound's structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C13H18Cl2N2O3 |
| Molecular Weight | 321.21 g/mol |
| Functional Groups | Piperidine, Nitro, Chloro |
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties, showing effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate potent activity against common pathogens.
- Anticancer Properties : Some studies have indicated that this compound may possess anticancer properties, potentially through mechanisms involving the inhibition of specific cellular pathways or enzyme activities.
Case Studies
- Antimicrobial Efficacy : In vitro studies have demonstrated that derivatives similar to this compound exhibit MIC values ranging from 4.69 to 22.9 µM against various bacterial strains including Staphylococcus aureus and Escherichia coli . This indicates a strong potential for development as an antimicrobial agent.
- Structure-Activity Relationship (SAR) : Research has explored the SAR of piperidine derivatives, highlighting how modifications in the nitro and chloro groups influence biological activity. The presence of electron-withdrawing groups like nitro enhances antibacterial activity, which is critical for designing more effective analogs .
While specific mechanisms for this compound are not fully elucidated, it is believed that its biological effects may stem from interactions with key enzymes or receptors involved in microbial resistance or cancer cell proliferation. The compound's ability to inhibit phospholipase A2 has been noted as a potential pathway influencing its therapeutic effects .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine | C13H18ClN2O3 | Different nitrophenyl substitution |
| 1-[2-(4-Chlorophenyl)amino]-3-methylbutan-1-one Hydrochloride | C12H16ClN | Focuses on amine properties |
| 2-(4-Chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol | C13H14ClN3O | Incorporates a cyclopropyl group |
This comparison illustrates how variations in functional groups can significantly alter the biological activity of piperidine derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
